6-Amino-n'-ethyl-1,2,4-triazine-5-carboximidamide
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Overview
Description
6-Amino-n’-ethyl-1,2,4-triazine-5-carboximidamide is a compound belonging to the triazine family, characterized by a triazine ring with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-n’-ethyl-1,2,4-triazine-5-carboximidamide typically involves the reaction of cyanuric chloride with ethylamine and subsequent amination. The reaction conditions often include the use of solvents like chloroform or dimethylformamide (DMF) and catalysts such as triethylamine . The process may involve multiple steps, including nucleophilic substitution and amination reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Amino-n’-ethyl-1,2,4-triazine-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazines .
Scientific Research Applications
6-Amino-n’-ethyl-1,2,4-triazine-5-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex triazine derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory effects.
Industry: Utilized in the production of herbicides, dyes, and polymers
Mechanism of Action
The mechanism of action of 6-Amino-n’-ethyl-1,2,4-triazine-5-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-ethyl-N’-(1-methylethyl)-1,3,5-triazine-2,4-diamine:
2-Amino-4-methylamino-6-ethoxy-1,3,5-triazine: Another triazine derivative with different substituents
Uniqueness
6-Amino-n’-ethyl-1,2,4-triazine-5-carboximidamide is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
19359-62-7 |
---|---|
Molecular Formula |
C6H10N6 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
6-amino-N'-ethyl-1,2,4-triazine-5-carboximidamide |
InChI |
InChI=1S/C6H10N6/c1-2-9-5(7)4-6(8)12-11-3-10-4/h3H,2H2,1H3,(H2,7,9)(H2,8,12) |
InChI Key |
YRBYHGOQFSICMA-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(C1=C(N=NC=N1)N)N |
Origin of Product |
United States |
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